molecular formula C5H11NOS B15206174 3-(Methoxymethyl)thietan-3-amine

3-(Methoxymethyl)thietan-3-amine

Katalognummer: B15206174
Molekulargewicht: 133.21 g/mol
InChI-Schlüssel: QELUICJOQIIPHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)thietan-3-amine is a sulfur-containing heterocyclic compound with the molecular formula C5H11NO3S It features a thietane ring, which is a four-membered ring containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the methoxymethyl and amine groups. One common method involves the ring expansion of thiiranes and thietanes. Thiiranes can undergo ring expansions to generate thietanes through nucleophilic and electrophilic ring-opening reactions, followed by subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxymethyl or amine moieties.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.

    Biology: The compound can be used in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the methoxymethyl and amine groups can form hydrogen bonds and other interactions with target proteins and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: A simpler analog without the methoxymethyl group.

    3-(Methoxymethyl)-1,1-dioxo-thietan-3-amine: A derivative with additional oxygen atoms in the ring.

    Thiirane: A three-membered sulfur-containing ring, which can undergo ring expansion to form thietanes.

Uniqueness

3-(Methoxymethyl)thietan-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.

Eigenschaften

Molekularformel

C5H11NOS

Molekulargewicht

133.21 g/mol

IUPAC-Name

3-(methoxymethyl)thietan-3-amine

InChI

InChI=1S/C5H11NOS/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3

InChI-Schlüssel

QELUICJOQIIPHP-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CSC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.